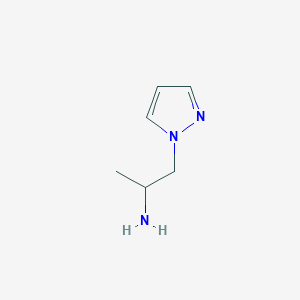

1-(1H-pyrazol-1-yl)propan-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrazol-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(7)5-9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVUXGHAXNILPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-15-7 | |

| Record name | 1-(1H-pyrazol-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-pyrazol-1-yl)propan-2-amine: Structure, Properties, Synthesis, and Spectroscopic Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-(1H-pyrazol-1-yl)propan-2-amine, a heterocyclic compound featuring a pyrazole nucleus linked to a propan-2-amine moiety. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, integral to numerous approved therapeutic agents.[1] This document delineates the molecule's structural characteristics, physicochemical properties, and a plausible, detailed synthetic pathway grounded in established chemical principles. Furthermore, a thorough analysis of its expected spectroscopic signature is presented to aid in its identification and characterization. While specific biological data for this particular isomer is not extensively documented, this guide explores its potential applications in drug discovery by drawing parallels with structurally related, biologically active pyrazole derivatives.[2][3] This content is designed to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name) is characterized by a five-membered aromatic pyrazole ring connected via a nitrogen atom (N-1) to the C1 position of a propan-2-amine side chain. This structural arrangement combines the aromatic, electron-rich pyrazole ring with a flexible, chiral aminopropane unit, suggesting potential for specific interactions with biological targets.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 936940-15-7 | [4] |

| Molecular Formula | C₆H₁₁N₃ | [5] |

| Molecular Weight | 125.17 g/mol | [2] |

| Monoisotopic Mass | 125.0953 Da | [5] |

| Canonical SMILES | CC(CN1C=CC=N1)N | [5] |

| InChI Key | UWVUXGHAXNILPG-UHFFFAOYSA-N | [5] |

| Predicted XLogP | -1.0 | [5] |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and plausible pathway involves the N-alkylation of pyrazole with a suitable electrophile, followed by the introduction or deprotection of the amine functionality. The following protocol outlines a reductive amination approach, a widely used and reliable method for amine synthesis.[2] This method is chosen for its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of 1-(1H-pyrazol-1-yl)propan-2-one to the target amine. The causality behind this choice rests on the formation of an intermediate imine/enamine in situ, which is then selectively reduced by a mild hydride donor like sodium cyanoborohydride, which is stable under the weakly acidic conditions promoted by ammonium acetate.

Materials:

-

1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq)

-

Ammonium acetate (NH₄OAc) (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol (approx. 0.2 M concentration). To this solution, add ammonium acetate (10.0 eq). Stir the mixture at ambient temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) in small portions.

-

Rationale: Portion-wise addition at low temperature is a critical control measure to manage the exothermic nature of the reduction and prevent side reactions. NaBH₃CN is selected for its chemoselectivity in reducing the C=N bond of the imine in the presence of the starting ketone.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup & Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x volumes).

-

Rationale: The basic quench neutralizes the reaction medium. DCM is an effective solvent for extracting the moderately polar amine product.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Self-Validation): The crude amine can be purified by silica gel column chromatography using a gradient of DCM/Methanol (with 1% triethylamine to prevent product tailing) to afford the pure this compound. The purity and identity of the final product must be validated by NMR and Mass Spectrometry, confirming that the spectroscopic data matches the expected signature described in Section 3.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The following sections describe the expected spectral features based on the compound's structure and general principles of spectroscopy.[6][7]

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two characteristic medium-to-weak absorption bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[7]

-

C-H Stretching: Aliphatic C-H stretching from the propanamine chain will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring will appear just above 3000 cm⁻¹.

-

N-H Bending: A characteristic scissoring absorption for the -NH₂ group is expected between 1550-1650 cm⁻¹.[6]

-

C-N Stretching: The aliphatic C-N stretching absorption is anticipated in the 1000-1250 cm⁻¹ range.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons, likely in the aromatic region (δ 6.0-8.0 ppm). The H4 proton will likely appear as a triplet, while the H3 and H5 protons will appear as doublets.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the δ 0.5-5.0 ppm range.[6] Its chemical shift is highly dependent on concentration and solvent. This signal will disappear upon the addition of a few drops of D₂O, a key diagnostic test.[7]

-

Propanamine Chain Protons:

-

-CH(N)-: A multiplet corresponding to the single proton at C2.

-

-CH₂-: A multiplet for the two protons at C1, deshielded by the adjacent pyrazole nitrogen.

-

-CH₃: A doublet for the three methyl protons at C3, coupled to the C2 proton.

-

-

-

¹³C NMR:

-

Pyrazole Carbons: Three signals are expected in the aromatic region (δ 100-140 ppm) for the three carbons of the pyrazole ring.

-

Propanamine Carbons: Three distinct signals are expected in the aliphatic region (δ 10-65 ppm). The carbon atom directly attached to the nitrogen (C2) will be the most deshielded of the aliphatic carbons.[6]

-

Mass Spectrometry

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (m/z = 125). According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight, which is consistent.

-

Key Fragmentation: The most prominent fragmentation pattern is likely to be alpha-cleavage, where the C-C bond adjacent to the amine nitrogen breaks. This would result in a resonance-stabilized cation, providing a strong signal in the mass spectrum.

Potential Applications and Research Directions

The pyrazole nucleus is a cornerstone in modern drug discovery, found in a wide array of pharmaceuticals with diverse therapeutic actions, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] For instance, pyrazole derivatives have been successfully developed as potent kinase inhibitors.[1]

While the specific biological profile of this compound is not extensively reported, its structural features make it a molecule of significant interest.

-

Scaffold for Medicinal Chemistry: The primary amine provides a versatile handle for further chemical modification, allowing for the construction of amide libraries or the introduction of other functional groups to explore structure-activity relationships (SAR).

-

Potential as a Kinase Inhibitor Fragment: The pyrazole ring is a known hinge-binding motif in many kinase inhibitors. This compound could serve as a foundational fragment for developing more complex and potent inhibitors.

-

CNS Drug Development: Structurally related pyrazole-amine compounds have been investigated as intermediates for drugs targeting the central nervous system.[8]

Future research should focus on the synthesis and subsequent screening of this compound and its derivatives in relevant biological assays (e.g., kinase panels, anti-inflammatory assays) to elucidate its pharmacological profile and validate its potential as a therapeutic lead or a valuable chemical probe.

Conclusion

This compound is a structurally intriguing heterocyclic amine with significant potential as a building block in drug discovery and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its expected spectroscopic characteristics. By leveraging the established importance of the pyrazole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents. The detailed protocols and analytical insights provided herein are intended to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the potential of this valuable molecule.

References

- PubChemLite. This compound.

- Smolecule. 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.

- ChemicalBook. This compound | 936940-15-7.

- ChemicalBook. This compound | 936940-15-7 - Chemical Properties.

- BenchChem. An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.

- MySkinRecipes. 1-(1H-pyrazol-3-yl)propan-2-amine.

- PubChem. 1-[4-(2-Adamantyl)pyrazol-1-yl]propan-2-amine.

- Sigma-Aldrich. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine.

- PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. This compound | 936940-15-7 [chemicalbook.com]

- 5. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. 1-(1H-pyrazol-3-yl)propan-2-amine [myskinrecipes.com]

Physicochemical characteristics of 1-(1H-pyrazol-1-yl)propan-2-amine

An In-depth Technical Guide to the Physicochemical Characterization of 1-(1H-pyrazol-1-yl)propan-2-amine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: A Practical Guide to Characterizing a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, novel chemical entities are the bedrock of innovation. The compound this compound represents such a scaffold—a molecule combining the aromatic, heterocyclic pyrazole ring with a chiral propan-2-amine side chain. While extensive peer-reviewed data on its specific physicochemical properties are not widely published, its structural motifs suggest significant potential as a building block for new therapeutic agents.[1]

This guide, therefore, takes a uniquely practical approach. Instead of merely cataloging unavailable data, we will provide a comprehensive framework for the de novo characterization of this molecule. We will detail the authoritative, industry-standard experimental protocols required to determine its critical physicochemical parameters. This document is designed to be an actionable whitepaper, enabling researchers to generate the precise, reliable data necessary for advancing their discovery programs. We will delve into the "why" behind each experimental step, ensuring a deep, causal understanding of the scientific principles at play.

Molecular Identity and Predicted Physicochemical Profile

Before embarking on experimental characterization, it is essential to establish the foundational identity of the molecule and utilize computational models to predict its properties. These predictions, while not a substitute for empirical data, provide a valuable baseline for experimental design.

The structure of this compound features a pyrazole ring connected via a nitrogen atom (N1) to a propane chain, with an amine group at the second position. This linkage distinguishes it from its isomer, 1-(1H-pyrazol-3-yl)propan-2-amine, where the linkage is through a carbon atom.[2] The presence of the primary amine group dictates that the molecule will be basic.

Table 1: Core Molecular Identifiers and Properties

| Property | Value / Information | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 936940-15-7 | [3] |

| Molecular Formula | C₆H₁₁N₃ | - |

| Molecular Weight | 125.17 g/mol | [2] |

| Canonical SMILES | CC(N)CN1C=CC=N1 | - |

The Critical Trinity of Drug Development: pKa, logP, and Solubility

For any compound with therapeutic potential, three physicochemical parameters form the cornerstone of its developability profile: pKa, logP, and aqueous solubility. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and understanding them is non-negotiable.

-

pKa (Ionization Constant): The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since most drugs are weak acids or bases, their charge state at physiological pH (approx. 7.4) profoundly impacts their ability to cross biological membranes, bind to targets, and be absorbed. For this compound, the primary amine is the key ionizable group, and its pKa will define its charge in the stomach, intestine, and blood.

-

logP/logD (Lipophilicity): The partition coefficient (logP) measures a compound's relative solubility in a nonpolar solvent (typically n-octanol) versus a polar solvent (water). It is a critical indicator of a molecule's "greasiness" or lipophilicity. The distribution coefficient (logD) is the logP at a specific pH, accounting for the ionization of the molecule.[4] Lipophilicity is a delicate balance; a molecule must be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in aqueous environments like blood plasma.

-

Aqueous Solubility: This is the maximum concentration of a compound that can dissolve in water. Poor aqueous solubility is a primary reason for the failure of drug candidates. It directly impacts oral absorption and the ability to formulate intravenous preparations.

Experimental Workflows for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of pKa, logP, and solubility. These methods are presented as the gold standard in the pharmaceutical industry.

Workflow 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[5] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

-

System Preparation:

-

Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[6] This ensures the accuracy of all subsequent pH measurements.

-

Prepare and standardize titrant solutions of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength throughout the titration.[6]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the 0.15 M KCl solution to create a final concentration of approximately 1 mM.[6]

-

Transfer a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[6]

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Purge the solution with nitrogen gas for 5-10 minutes. This is a critical step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.

-

If titrating the basic amine, first acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1 M HCl.[6] This ensures the amine is fully protonated at the start.

-

Begin the titration by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue this process until the pH reaches approximately 12.0.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

The pKa is the pH at the half-equivalence point. This is the point where half of the protonated amine has been neutralized. It can be found by identifying the main equivalence point (the steepest part of the curve, often found using a first-derivative plot) and dividing that volume by two.

-

Workflow 2: Determination of logD by the Shake-Flask Method

The shake-flask method is the definitive "gold standard" for measuring lipophilicity.[7][8] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).

Caption: Workflow for logD determination via the shake-flask method.

Detailed Protocol:

-

Solvent Pre-saturation (Critical Step):

-

Combine equal volumes of n-octanol and the desired aqueous buffer (e.g., 0.01 M phosphate buffer at pH 7.4) in a large separation funnel.

-

Shake the mixture vigorously for at least 24 hours.[7] This step is essential to ensure that each solvent is fully saturated with the other. Using non-saturated solvents is a common source of error, as it would cause a net transfer of solvent between phases during the experiment, altering the final volumes and concentrations.

-

Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

-

-

Partitioning Experiment:

-

Prepare a stock solution of the compound, typically at 10 mM in DMSO.[7][9]

-

In a vial, add a small aliquot of the stock solution to a known volume of the pre-saturated aqueous buffer. The final concentration should be high enough for accurate quantification, and the volume of DMSO should be kept low (e.g., <1-5%) to avoid co-solvent effects.[9][10]

-

Add a known volume of the pre-saturated n-octanol. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[10]

-

Seal the vial and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2-4 hours).[11]

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure a clean separation of the two phases.[8]

-

Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination of the layers.

-

Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV. A calibration curve must be generated for accurate quantification.

-

-

Calculation:

-

The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logD is the base-10 logarithm of this ratio: logD = log([Compound]_octanol / [Compound]_buffer).[4]

-

Workflow 3: Determination of Aqueous Solubility

The shake-flask method is also the standard for determining equilibrium solubility.[12][13] The goal is to create a saturated solution and then measure the concentration of the dissolved solute.

Detailed Protocol:

-

Sample Preparation:

-

Add an excess amount of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer). "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation.[12]

-

-

Equilibration:

-

Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).[9][12][13] This ensures that the dissolution process has reached equilibrium.

-

Periodically check the solution to ensure that undissolved solid is still present.

-

-

Separation of Undissolved Solid:

-

Analysis and Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration against a standard calibration curve. The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

-

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its constituent functional groups—a pyrazole ring and a primary amine—provide guidance for safe handling.

-

Amine Group: Aliphatic amines can be corrosive and cause skin and eye burns. They may also be harmful if inhaled or swallowed.

-

Pyrazole Ring: Pyrazole itself is classified as harmful if swallowed and can cause skin and serious eye irritation.[14]

General Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Avoid formation of dust and aerosols.[15]

-

In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[14][15]

Conclusion

This compound is a chemical scaffold with potential for further development in medicinal chemistry. This guide provides the authoritative, field-proven experimental framework necessary for its complete physicochemical characterization. By meticulously applying the detailed protocols for determining pKa, logD, and aqueous solubility, researchers can generate the robust and reliable data required to make informed decisions in the drug discovery process. The emphasis on the causality behind each experimental step ensures not only the generation of high-quality data but also a fundamental understanding of the properties that govern a molecule's journey from a laboratory curiosity to a potential therapeutic agent.

References

- BenchChem. An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.

- MySkinRecipes. 1-(1H-pyrazol-3-yl)propan-2-amine.

- ChemicalBook. This compound | 936940-15-7. (2023-05-04).

- Kheylik, Y. LogP / LogD shake-flask method. (2024-09-23). protocols.io.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23).

- Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE.

- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25).

- Martínez-Pla, J. J., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed.

- Sigma-Aldrich. MultiScreen Solubility Filter Plate.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Fisher Scientific. SAFETY DATA SHEET - Pyrazole. (2025).

- Sigma-Aldrich. SAFETY DATA SHEET - 1-Aminopropan-2-ol. (2012-01-20).

- Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).

- Capot Chemical. MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (2026-01-07).

- National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (PMC - NIH).

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30).

- Lejan Team. Experiment 5 Potentiometric Titration (pH meter).

Sources

- 1. 1-(1H-pyrazol-3-yl)propan-2-amine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 936940-15-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Its metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[4] This technical guide provides a comprehensive overview of the significant therapeutic applications of pyrazole-containing compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.[5][6]

Anti-inflammatory Activity: Precision Targeting of the Inflammatory Cascade

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, primarily driven by their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[7][8] This selectivity represents a significant therapeutic advance over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, often leading to gastrointestinal side effects.[7][9]

Core Mechanism: Selective COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of COX-2.[10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12]

-

COX-1: Is constitutively expressed and plays a crucial role in protecting the stomach lining and maintaining platelet function.[9][12]

-

COX-2: Is an inducible enzyme, primarily expressed at sites of inflammation.[9][12]

By selectively targeting COX-2, pyrazole-based drugs like Celecoxib can effectively reduce inflammation and pain while minimizing the risk of gastrointestinal ulcers and bleeding associated with COX-1 inhibition.[7][9] The diaryl-substituted pyrazole structure of Celecoxib, featuring a polar sulfonamide side chain, is crucial for its selectivity. This side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[9][11] Beyond COX inhibition, some pyrazole derivatives also exert anti-inflammatory effects by modulating pro-inflammatory cytokines like TNF-α and IL-6, or by suppressing the NF-κB signaling pathway.[7]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory efficacy and COX-2 selectivity of pyrazole derivatives are heavily influenced by their substitution patterns. Key SAR findings include:

-

Diaryl Substitution: 1,5-diaryl or 3,5-diaryl pyrazoles are common motifs for potent activity.

-

Para-Sulfonamide/Methylsulfonyl Group: A benzenesulfonamide or a similar group at the para position of one of the phenyl rings is a hallmark for COX-2 selectivity, as seen in Celecoxib.[13]

-

Substituents on Phenyl Rings: Electron-withdrawing groups, such as trifluoromethyl, on the phenyl rings can enhance anti-inflammatory activity.[14]

Experimental Evaluation Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for determining the potency (IC₅₀) and selectivity of a test compound against COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and test compound dilutions.

-

Enzyme Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the assay buffer.

-

Compound Addition: Add various concentrations of the pyrazole derivative (test compound) or a reference inhibitor (e.g., Celecoxib) to the wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Reaction Termination & Detection: After a set incubation period (e.g., 10 minutes), stop the reaction. The amount of prostaglandin produced is quantified using a commercially available Prostaglandin E₂ (PGE₂) ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve. Selectivity is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[14][15]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Administration: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the pyrazole derivative. Administer the compounds orally or via intraperitoneal injection.

-

Induction of Edema: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

The pyrazole scaffold is a key component in numerous approved anticancer drugs, reflecting its ability to interact with a wide range of oncology targets.[3][16] These derivatives combat cancer through diverse mechanisms, including the inhibition of critical cell signaling pathways, disruption of cell division, and induction of programmed cell death.[17]

Core Mechanisms of Action

Pyrazole derivatives exhibit multiple mechanisms of anticancer action, often by targeting enzymes or processes that are dysregulated in cancer cells.[17]

-

Kinase Inhibition: This is a predominant mechanism. Pyrazoles serve as the core scaffold for inhibitors of various protein kinases crucial for cancer cell growth and survival.[18][19]

-

Tyrosine Kinase Inhibitors (TKIs): Many pyrazoles act as ATP-competitive inhibitors, targeting kinases like EGFR, VEGFR, BTK (Ibrutinib), and JAK (Ruxolitinib).[3][20] Dual inhibition of EGFR and VEGFR-2 is a common strategy to simultaneously block tumor growth and angiogenesis.[20]

-

Serine/Threonine Kinase Inhibitors: Targets include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and PI3K, a central node in cell survival signaling.[17][21]

-

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

-

DNA Interaction: Certain pyrazole compounds can bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately triggering cell death.[17]

-

Induction of Apoptosis: Independent of their primary mechanism, many pyrazoles can induce apoptosis by activating pro-apoptotic proteins like caspases (CASP3, CASP9) and inhibiting survival pathways such as the PDK1/AKT axis.[22]

Data Presentation: Approved Pyrazole-Based Kinase Inhibitors

| Drug Name | Primary Target(s) | Approved Indications (Examples) |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies (e.g., CLL) |

| Axitinib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma |

| Niraparib | PARP | Ovarian Cancer |

| Crizotinib | ALK, ROS1 | Non-Small Cell Lung Cancer (NSCLC) |

(Data sourced from multiple references[2][3])

Experimental Evaluation Protocols

Protocol 3: In Vitro MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compound. Remove the old media from the cells and add fresh media containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent viability versus log[compound] concentration.

Visualizations

Caption: Mechanism of pyrazole-based kinase inhibitors blocking ATP binding.

Antimicrobial Activity: Combating Pathogenic Threats

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[23][24] Their versatility allows for the development of novel agents, particularly through hybridization with other pharmacologically active heterocyclic rings like thiazole or thiadiazine, which can enhance their potency and spectrum.[25][26]

Core Mechanisms of Action

The antimicrobial action of pyrazoles can be attributed to several mechanisms:

-

Enzyme Inhibition: A key mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a validated target for antibacterial agents.[27]

-

Biofilm Disruption: Certain pyrazole derivatives have shown the ability to inhibit and eradicate bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][4]

-

Metabolic Interference: Pyrazoles can interfere with other essential metabolic pathways within the microbial cell, leading to growth inhibition or cell death.

Structure-Activity Relationship (SAR) Insights

-

Hybrid Molecules: Combining the pyrazole scaffold with other heterocycles like thiazole, thiadiazine, or coumarin often results in synergistic or enhanced antimicrobial activity.[25][26][27]

-

Substituent Effects: The presence of specific functional groups is critical. For instance, trifluoromethylphenyl-substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria.[1]

-

Positional Isomerism: The arrangement of substituents on the pyrazole ring significantly impacts biological activity, making regioselective synthesis a key consideration in drug design.

Experimental Evaluation Protocols

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).

-

Confirmation (Optional): A growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where the original color is retained.

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Other Notable Biological Activities

The therapeutic potential of the pyrazole scaffold extends beyond the major areas of inflammation, cancer, and microbial infections.

-

Anticonvulsant Activity: The pyrazole nucleus is a recognized scaffold in the development of agents for treating seizures and epilepsy.[14]

-

CNS and Metabolic Activity (CB1 Antagonism): Pyrazole derivatives have been developed as potent antagonists or inverse agonists of the cannabinoid CB1 receptor.[28][29] The most well-known example is Rimonabant , which was approved in Europe for the treatment of obesity.[30][31] It worked by blocking CB1 receptors in the brain and peripheral tissues, leading to decreased appetite and improved metabolic profiles.[32][33] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexities of targeting the endocannabinoid system.[34]

-

Antioxidant Activity: Many pyrazole derivatives exhibit significant antioxidant properties by scavenging free radicals. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][35]

Conclusion and Future Directions

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1][3] From potent anticancer and anti-inflammatory agents to promising antimicrobial and neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. The ongoing exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action through detailed experimental and computational studies, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: )

- Celecoxib - Wikipedia. (URL: )

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (URL: )

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: )

- Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. (URL: )

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: )

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: )

- What is the mechanism of Rimonabant?

- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (URL: )

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )

- (PDF)

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: )

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )

- What is Rimonabant used for?

- Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (URL: )

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: )

- What is the mechanism of Celecoxib?

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (URL: )

- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )

- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. (URL: )

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public

- Rimonabant - Wikipedia. (URL: )

- Recent Advances in the Development of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (URL: )

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. ClinPGx [clinpgx.org]

- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. eurekaselect.com [eurekaselect.com]

- 25. mdpi.com [mdpi.com]

- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. What is Rimonabant used for? [synapse.patsnap.com]

- 32. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 33. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Rimonabant - Wikipedia [en.wikipedia.org]

- 35. mdpi.com [mdpi.com]

Potential Therapeutic Applications of 1-(1H-pyrazol-1-yl)propan-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored, pyrazole derivative: 1-(1H-pyrazol-1-yl)propan-2-amine. While direct extensive research on this molecule is limited, its structural features, in the context of the vast body of literature on related pyrazole compounds, suggest significant potential in oncology, neurodegenerative disorders, and inflammatory diseases. This document will provide a comprehensive analysis of its chemical properties, plausible synthetic routes, and a detailed exploration of its potential mechanisms of action. Furthermore, we will furnish detailed experimental protocols for in vitro validation of its therapeutic promise, aimed at guiding researchers in the preclinical assessment of this promising compound.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

The five-membered aromatic heterocycle, pyrazole, is a versatile building block in drug design. Its unique chemical properties, including its ability to act as a bioisostere for other aromatic systems, have led to its incorporation into a wide array of therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[4][5] This wide-ranging bioactivity stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The metabolic stability of the pyrazole nucleus further enhances its appeal as a core component of novel drug candidates.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 936940-15-7 | [6] |

| Molecular Formula | C₆H₁₁N₃ | [7] |

| Molecular Weight | 125.17 g/mol | [7] |

| Canonical SMILES | CC(N)CC1=CN=NC=C1 | [7] |

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of pyrazole derivatives.[8] The most direct approach would likely involve the N-alkylation of pyrazole with a suitable 2-aminopropane synthon. A highly effective method would be reductive amination of a pyrazolyl ketone precursor.[9]

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the conversion of 1-(1H-pyrazol-1-yl)propan-2-one to the target amine via reductive amination.

Materials:

-

1-(1H-pyrazol-1-yl)propan-2-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol. Add ammonium acetate (10.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude amine by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

-

Salt Formation (Optional): For improved handling and stability, the free amine can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried under vacuum.[9]

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive research into structurally related pyrazole derivatives, we can hypothesize three primary areas of therapeutic potential for this compound: oncology, neuroprotection, and anti-inflammatory therapy.

Anticancer Potential: Targeting Kinase Signaling

A significant number of pyrazole-containing compounds have been investigated and approved as anticancer agents, primarily functioning as kinase inhibitors.[10][11] The pyrazole scaffold is a key pharmacophore in many of these inhibitors, often forming critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[12]

Hypothesized Mechanism of Action:

We postulate that this compound may exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The pyrazole ring can act as a hinge-binding motif, while the propan-2-amine side chain could be modified to enhance selectivity and potency for specific kinase targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

Complete cell culture medium

-

This compound (test compound)

-

Positive control cytotoxic drug (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control drug in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Neuroprotective Potential: Modulating Apoptotic Pathways

Neurodegenerative diseases are often characterized by neuronal apoptosis and inflammation. N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating the levels of pro-apoptotic proteins such as Bax and caspase-3.[13]

Hypothesized Mechanism of Action:

This compound may exert neuroprotective effects by inhibiting signaling pathways that lead to neuronal apoptosis. The compound could potentially modulate the activity of kinases involved in neuroinflammatory processes or directly interfere with the apoptotic cascade.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of the test compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line, a widely used model for neurodegenerative disease research.[14]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as a neurotoxic insult

-

This compound (test compound)

-

MTT assay reagents (as described in section 3.1)

-

96-well plates

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days prior to the experiment.

-

Pre-treatment with Test Compound: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., a predetermined concentration of H₂O₂ or 6-OHDA) for 24 hours. Include control wells with untreated cells and cells treated only with the neurotoxin.

-

Assessment of Cell Viability: Following the neurotoxic insult, assess cell viability using the MTT assay as described in the previous protocol.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells pre-treated with the compound and exposed to the neurotoxin to the viability of cells exposed to the neurotoxin alone.

Anti-inflammatory Potential: Inhibition of RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation.[15] Derivatives of 1H-pyrazol-3-amine have been identified as potent inhibitors of RIPK1, highlighting the potential of the pyrazole scaffold in targeting this kinase for the treatment of inflammatory diseases.[15]

Hypothesized Mechanism of Action:

Given the structural similarities to known pyrazole-based RIPK1 inhibitors, it is plausible that this compound could inhibit RIPK1 kinase activity. This would block the downstream signaling cascade that leads to inflammation and necroptotic cell death.

Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay

This protocol provides a general framework for a biochemical assay to determine the in vitro inhibitory activity of the test compound against RIPK1 kinase. Commercial kits are also available for this purpose.[16]

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

A suitable substrate for RIPK1 (e.g., myelin basic protein or a specific peptide substrate)

-

This compound (test compound)

-

A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based detection method)

-

96-well or 384-well plates

Procedure:

-

Assay Setup: In a microplate, combine the RIPK1 enzyme, the test compound at various concentrations, and the kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

-

Data Analysis: Calculate the percentage of RIPK1 inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams were generated using Graphviz.

Signaling Pathways

Caption: Potential inhibition of a pro-proliferative kinase signaling pathway.

Caption: Potential modulation of the intrinsic apoptosis pathway.

Caption: A generalized workflow for the in vitro evaluation of the test compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development. Its pyrazole core, a well-established pharmacophore, coupled with a flexible aminopropane side chain, provides a promising starting point for the design of novel therapeutics. The proposed potential applications in oncology, neurodegeneration, and inflammatory diseases are strongly supported by the extensive body of research on structurally related compounds.

The experimental protocols detailed in this guide provide a robust framework for the initial in vitro validation of these hypotheses. Positive results from these assays would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, in vitro ADME-Tox profiling, and eventual evaluation in in vivo models of disease. This technical guide serves as a foundational resource to catalyze further research into the therapeutic potential of this compound, a compound that may hold the key to addressing significant unmet medical needs.

References

-

Bhat, M. A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 10(4), 1-12. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

-

Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

-

Lategahn, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7248. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(23), 2035-2055. [Link]

-

Nigdi, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

-

Schwope, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 127-138. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

-

Ali, A., et al. (2022). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

-

Öztekin, E., et al. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]

-

Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

-

Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. (n.d.). ResearchGate. [Link]

-

A Validated RIPK1 Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

-

Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3791. [Link]

-

A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

-

RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

-

Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. (2021). Semantic Scholar. [Link]

-

In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress. (n.d.). ResearchGate. [Link]

-

Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10437-10447. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3456. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2022). Bioorganic & Medicinal Chemistry Letters, 60, 128581. [Link]

-

Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2022). Frontiers in Pharmacology, 13, 989809. [Link]

-

Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (2022). Antioxidants, 11(10), 1986. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(14), 5409. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3791. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Semantic Scholar. [Link]

-

Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3745-3748. [Link]

-

Öztekin, E., et al. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. [Link]

Sources

- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to 1-(1H-pyrazol-1-yl)propan-2-amine: Structure, Identifiers, and Potential Applications

Introduction: The Significance of Pyrazole Scaffolds and Unique Molecular Identification

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Derivatives of pyrazole are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The specific compound, 1-(1H-pyrazol-1-yl)propan-2-amine, represents a unique combination of this privileged scaffold with a chiral aminopropane side chain. This structural arrangement offers potential for specific interactions with biological targets, making it a molecule of interest for further investigation.

Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. To this end, the chemical community relies on standardized identifiers such as the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey). These identifiers encode the molecular structure into a machine-readable format, facilitating database searches, computational modeling, and clear communication of chemical information.

This guide will provide a detailed exploration of this compound, beginning with its fundamental chemical identifiers and structure.

Molecular Structure and Chemical Identifiers

The precise structure of this compound is the foundation for understanding its chemical behavior and potential biological function. Its unique identifiers, the SMILES string and InChIKey, provide a standardized and searchable representation of this structure.

Chemical Structure

The molecular structure of this compound is characterized by a pyrazole ring connected via one of its nitrogen atoms to the first carbon of a propan-2-amine chain.

Caption: 2D structure of this compound.

SMILES String

The SMILES string for this compound is a linear representation of its atomic connectivity.

CC(N)CN1N=CC=C1

-

CC(N) : Represents the propan-2-amine backbone. The C is the methyl group, attached to the second carbon C of the propane chain, which also has a primary amine group (N) attached.

-

CN1 : The second carbon of the propane chain is attached to a nitrogen N, which is part of the pyrazole ring. The 1 indicates that this nitrogen is part of a ring, and is used to close the ring later in the string.

-

N=CC=C1 : This describes the pyrazole ring. The first nitrogen N is double-bonded to a carbon C, which is single-bonded to another carbon C, which is double-bonded to a final carbon C. This last carbon is also bonded to the nitrogen labeled 1, thus closing the five-membered ring.

InChIKey

The InChIKey is a hashed, fixed-length character signature of the molecule's InChI string, designed for database lookups and to be web-searchable.

UWVUXGHAXNILPG-UHFFFAOYSA-N

The InChIKey is a powerful tool for unambiguously identifying this specific molecule across different databases and literature sources.

Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₁₁N₃ | Provides the elemental composition. |

| Molecular Weight | 125.17 g/mol | Influences diffusion and transport across membranes. |

| pKa | ~9.0 (amine) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| LogP | ~0.5 | Indicates the lipophilicity of the molecule, which is critical for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (amine group) | Contributes to interactions with biological targets and affects solubility. |